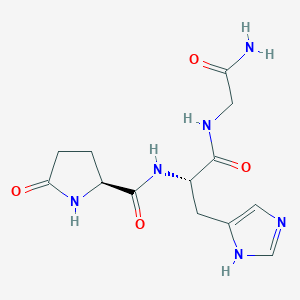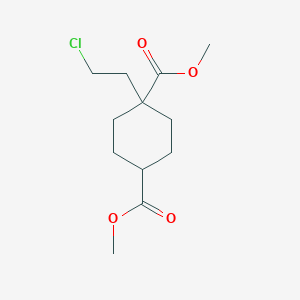
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Übersicht
Beschreibung
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is an organic compound with a complex structure, featuring a cyclohexane ring substituted with a 2-chloroethyl group and two ester functional groups
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Polymer Chemistry: Utilized in the synthesis of specialized polymers with unique properties.
Material Science: Explored for its potential in creating novel materials with specific chemical and physical characteristics.
Wirkmechanismus
As a cytotoxic agent, Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate induces cell death in cancer cells by cross-linking DNA strands and inhibiting cell division. It interacts with DNA molecules and forms DNA adducts that impair the replication machinery of cancer cells.
Safety and Hazards
This compound is highly cytotoxic and can cause significant adverse effects in humans. It can induce nausea, vomiting, diarrhea, bone marrow suppression, and other side effects. Safety data sheets indicate that it causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate typically involves the following steps:
Starting Materials: Cyclohexane-1,4-dicarboxylic acid and 2-chloroethanol.
Esterification Reaction: The cyclohexane-1,4-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl cyclohexane-1,4-dicarboxylate.
Substitution Reaction: The dimethyl cyclohexane-1,4-dicarboxylate is then reacted with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to introduce the 2-chloroethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of cyclohexane-1,4-dicarboxylic acid and methanol are esterified using sulfuric acid as a catalyst.
Continuous Flow Reactors: The substitution reaction with 2-chloroethanol is carried out in continuous flow reactors to ensure efficient mixing and reaction control.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester groups to alcohols.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products:
Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.
Reduction: Cyclohexane-1,4-dimethanol derivatives.
Substitution: Compounds with new functional groups replacing the 2-chloroethyl group.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate can be compared with similar compounds such as:
Dimethyl cyclohexane-1,4-dicarboxylate: Lacks the 2-chloroethyl group, making it less reactive in substitution reactions.
Dimethyl 1-(2-bromoethyl)cyclohexane-1,4-dicarboxylate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and reaction conditions.
Dimethyl 1-(2-hydroxyethyl)cyclohexane-1,4-dicarboxylate: Contains a hydroxy group, making it more suitable for further functionalization through esterification or etherification reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the 2-chloroethyl group, which allows for a wide range of chemical transformations and applications.
Eigenschaften
IUPAC Name |
dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBAUDQPYATDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CCCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545503 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106004-06-2 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
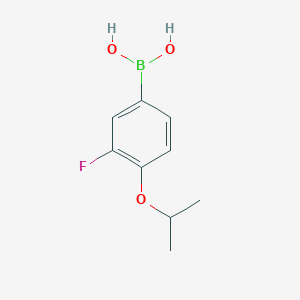
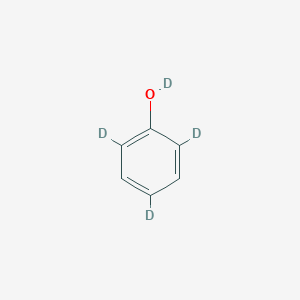
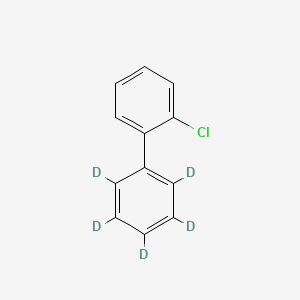


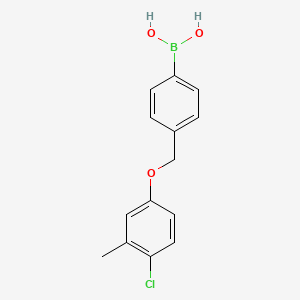
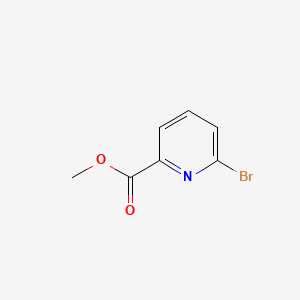

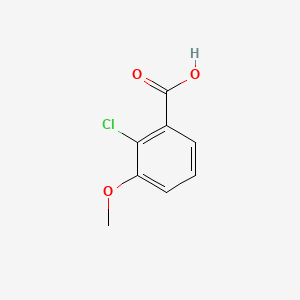
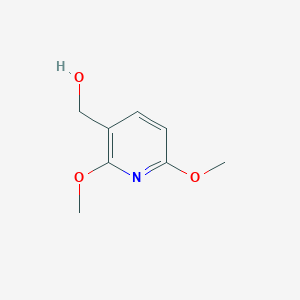
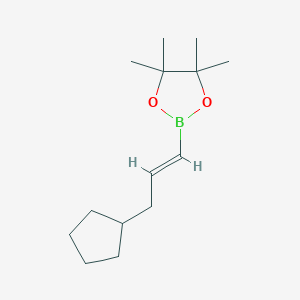
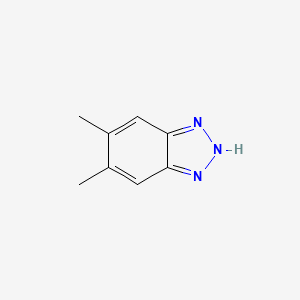
![(3E)-3-[(1-METHYLINDOL-3-YL)METHYLIDENE]-1H-PYRROLO[3,2-B]PYRIDIN-2-ONE](/img/structure/B1355245.png)
